molecular formula C15H15NO2 B14003545 2-(3-Ethylanilino)benzoic acid CAS No. 5349-00-8

2-(3-Ethylanilino)benzoic acid

Cat. No.: B14003545
CAS No.: 5349-00-8
M. Wt: 241.28 g/mol
InChI Key: ZTLAQZXMUUKFOV-UHFFFAOYSA-N
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Description

2-(3-Ethylanilino)benzoic acid is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 3-ethylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylanilino)benzoic acid typically involves the reaction of 3-ethylaniline with benzoic acid derivatives. One common method is the condensation reaction between 3-ethylaniline and benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylanilino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted benzoic acid derivatives.

Scientific Research Applications

2-(3-Ethylanilino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylanilino)benzoic acid
  • 2-(2-Bromo-4-methylanilino)benzoic acid
  • 2-(2,6-Diethylanilino)carbonyl)benzoic acid
  • 2-(2-Ethyl-6-methylanilino)carbonyl)benzoic acid

Uniqueness

2-(3-Ethylanilino)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

5349-00-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(3-ethylanilino)benzoic acid

InChI

InChI=1S/C15H15NO2/c1-2-11-6-5-7-12(10-11)16-14-9-4-3-8-13(14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)

InChI Key

ZTLAQZXMUUKFOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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